4-Chloro-4'-fluorochalcone

Vue d'ensemble

Description

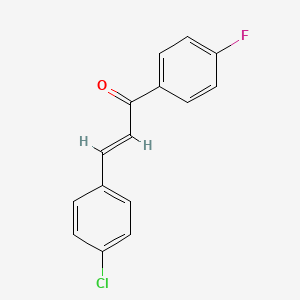

4-Chloro-4’-fluorochalcone is an organic compound with the molecular formula C15H10ClFO. It belongs to the chalcone family, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorine atom on one phenyl ring and a fluorine atom on the other .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-4’-fluorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-chlorobenzaldehyde with 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of 4-Chloro-4’-fluorochalcone can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-4’-fluorochalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding chalcone epoxides.

Reduction: The compound can be reduced to form dihydrochalcones.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products

Oxidation: Chalcone epoxides.

Reduction: Dihydrochalcones.

Substitution: Various substituted chalcones depending on the nucleophile used.

Applications De Recherche Scientifique

4-Chloro-4'-fluorochalcone is a chalcone derivative with a wide range of applications in scientific research, including pharmaceutical development, materials science, agricultural chemistry, biochemical research, and cosmetic formulations . Chalcones are precursors to flavonoids, which are known for their various biological applications .

Scientific Research Applications

Pharmaceutical Development

this compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents, due to its ability to inhibit specific cellular pathways .

Material Science

This compound is used in creating advanced materials such as organic light-emitting diodes (OLEDs), where its unique electronic properties enhance device performance .

Agricultural Chemistry

this compound has applications in formulating agrochemicals, providing effective solutions for pest control while minimizing environmental impact .

Biochemical Research

Researchers utilize this compound to study the interactions between small molecules and biological systems, aiding in drug discovery and development processes .

Cosmetic Formulations

Its properties make it valuable in developing cosmetic products, particularly those aimed at skin protection and anti-aging, offering consumers innovative skincare solutions .

Antibacterial Activity

Schiff bases, derived from 4-fluoroaniline, have antibacterial properties . Metal complexes of these Schiff bases exhibit higher antibacterial activity .

Cytotoxicity

Studies show that 4'-substituents significantly affect the cytotoxicity of flavonols, with a linear correlation between the para-Hammett constant of the 4'-substituents and cytotoxicity in A549 cancer cells . The greater the para-Hammett constant (more electron withdrawing) of the 4'-substituent, the more cytotoxic the flavonols are .

Inhibition of α-Amylase and α-Glucosidase

Chalcones with a chloro-substituent exhibit weak inhibition against α-amylase .

Anti-hyperglycemic Effects

Chalcone derivatives have demonstrated anti-hyperglycemic effects in various experimental models .

| Chalcones/source | Experimental model/method | Type of study | Results/mechanisms | Ref |

|---|---|---|---|---|

| 1-{3-[3-(substituted phenyl) prop-2-enoyl] phenyl} thioureas/synthesized | STZ-induced diabetic rats | In vivo | Anti-hyperglycemic: ↓blood glucose level normalization of serum biochemical parameters 10–20 mg/kg, bw | (Acharjee et al., 2018) |

| Intermediate chalcones 1–24/synthesized | α-Glucosidase inhibitory assay | In vitro | ↓α-glucosidase IC 50 = 15 mg/ml | (Ansari et al., 2005) |

| Chalcone derivatives (MVC1-MVC5)/synthesized | Glucose uptake in yeast cells | In vitro | Chalcones MCV4, MCV5: ↑ glucose uptake IC 50 = 5–15 mg/ml | (Asogan and Aupati, 2016) |

| Chalcone derivatives/synthesized | STZ-induced diabetic rats | In vivo | Anti-hyperglycemic: ↓blood glucose level 10 mg/kg bw | (Alberton et al., 2008) |

| Chana chalcone derivatives/synthesized | α-Glucosidase assay dipeptidyl peptidase-4 Adipocyte differentiation | In vitro | Chana 1: ↓α-glucosidase, ↓DPP-4 ↑adipocyte differentiation IC 5 = 250 μM/L | (Bak et al., 2011) |

| Fluoro-substituted tris-chalcones derivatives (5a-5i)/synthesized | α-Glucosidase inhibitory assay | In vitro | Chalcones 5a-5i: ↓α-glycosidase IC 50 = 22.5 μM | (Burmaoglu et al., 2019) |

| Hydroxyl chalcones and bis-chalcones (1a-1m) and (2a-2m)/synthesized | α-Glucosidase assay Kinetics of enzyme inhibition Glucose level | In vitro | ↓α-glucosidase Chalcones 2c, 2g, 2j,2l, are noncompetitive inhibitors Chalcone2g: ↓blood glucose level | (Cai et al., 2017) |

| Prenylated chalcones (3, 4, 7) Flavanone-coupled chalcones (9, 12, 13)/natural from Boesenbergia rotunda (L.) mansf | α-Glucosidase inhibitory assay | In vitro | ↓α-glucosidase, IC 50 = 1.2–20 μg/ml | (Chatsumpun et al., 2017) |

| Chalcone-triazole derivatives/synthesized | α-Glucosidase inhibitory assay | In vitro | The most active chalcones: 4m, IC 50 = 67.78 μM 4p, IC 50 = 74.94 μM 4s, IC 50 = 102.10 μM | (Chinthala et al., 2015) |

| Chalcone derivatives/Synthesized | STZ-induced diabetic rats | In vivo | ↑ secretion of insulin No effects on glucose uptake into muscle No effects on blood glucose levels 50 mg/kg bw | (Damazio et al., 2009) |

| Naphthylchalcones/synthesized | STZ-induced diabetic rats | In vivo | ↑glucose tolerance curve ↑ secretion of insulin 10 mg/kg bw | (Damazio et al., 2010) |

| Xanthoangelol (XA) and 4-hydroxyderricin (4HD)/natural from Angelica keiskei (miq.) koidz | STZ-induced diabetic Mice | In vivo | Chalcone 4HD: ↓blood sugar level No effects on secretion of insulin diet containing 0.15% chalcone 4HD | (Enoki et al., 2010) |

| Five derivatives from isoliquiritigenin (ISL)/natural from Glycyrrhiza glabra L | STZ-induced diabetic Mice | In vivo | Anti-hyperglycemic: ↓blood glucose level 100 mg/kg bw | (Gaur et al., 2014) |

| Chalcone derivatives: four DAs (morusalbins A−D)/natural from Morus alba L. | α-Glucosidase inhibitory assay | In vitro | DAs (1–4, 6–8, 11, 12, 14), DAs (4, 6–8): ↓α-glucosidase IC 50 = 2.25–5.90 μM | (Ha et al., 2018) |

Mécanisme D'action

The mechanism of action of 4-Chloro-4’-fluorochalcone involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It can also bind to receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chlorochalcone: Similar structure but lacks the fluorine atom.

4-Fluorochalcone: Similar structure but lacks the chlorine atom.

4-Bromo-4’-fluorochalcone: Similar structure but has a bromine atom instead of chlorine.

Uniqueness

4-Chloro-4’-fluorochalcone is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and its ability to interact with biological targets .

Activité Biologique

4-Chloro-4'-fluorochalcone is a synthetic compound belonging to the chalcone family, characterized by a structure that includes two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention due to its diverse biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

- Molecular Formula : C15H10ClF

- Molecular Weight : 256.69 g/mol

- IUPAC Name : 4-chloro-4'-fluorobenzylideneacetophenone

The introduction of halogen substituents such as chlorine and fluorine enhances the compound's reactivity and biological activity, making it an interesting candidate for medicinal chemistry.

Anticancer Properties

Research indicates that chalcones, including this compound, exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and disruption of cell cycle progression.

- Study Findings :

- A study demonstrated that this compound effectively reduced the proliferation of cancer cells, showing cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

- The compound's ability to inhibit specific signaling pathways involved in tumor growth has been highlighted in several preclinical studies .

Antidiabetic Activity

Chalcones have also been investigated for their potential antidiabetic effects. In vivo studies suggest that this compound can lower blood glucose levels by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues.

- Research Insights :

Antimicrobial Effects

The antimicrobial properties of chalcones are well-documented, with studies indicating that this compound possesses activity against various bacterial and fungal strains.

- Efficacy Data :

Table: Summary of Biological Activities

Case Studies

-

Cytotoxicity in Cancer Cells :

A study published in Pharmacological Properties of Chalcones demonstrated that this compound exhibited IC50 values lower than many known anticancer drugs when tested against various cancer cell lines. The study highlighted its potential as a lead compound for further development into anticancer therapeutics . -

Diabetes Management in Animal Models :

Research conducted on diabetic rats showed that treatment with this compound led to a reduction in blood glucose levels comparable to metformin. The study emphasized the need for further exploration into its mechanism of action and potential clinical applications .

Propriétés

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGUVJMPLPVNHX-XCVCLJGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.